3-Ethoxy-2,6-difluoroaniline hydrochloride
Description
3-Ethoxy-2,6-difluoroaniline hydrochloride is a halogenated aromatic amine derivative featuring an ethoxy group at the 3-position and fluorine atoms at the 2- and 6-positions of the benzene ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic applications in pharmaceuticals and agrochemicals. Key identifiers include the CAS number 1423029-39-3 and molecular formula C₈H₁₀ClF₂NO (molecular weight: 209.62 g/mol). It is typically supplied as a crystalline solid and requires storage at controlled temperatures (e.g., -20°C) for long-term stability .
Properties
IUPAC Name |
3-ethoxy-2,6-difluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-2-12-6-4-3-5(9)8(11)7(6)10;/h3-4H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOIKURYPPBJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Substitution of Difluoroaniline Derivatives
This route involves the initial synthesis of 2,6-difluoroaniline, followed by ethoxy substitution at the 3-position. The key steps include:
Preparation of 2,6-difluoroaniline : Typically achieved via fluorine exchange reactions on chlorinated aromatic precursors, such as 1,2,3-trichlorobenzene or 1-chloro-3,5-difluorobenzene, through nucleophilic fluorination using potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions and elevated temperatures.
Selective Ethoxy Substitution : The 2,6-difluoroaniline is then reacted with ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate under reflux, facilitating nucleophilic substitution at the amino group or aromatic ring, leading to the formation of 3-ethoxy-2,6-difluoroaniline.
Conversion to Hydrochloride Salt : The free base is then treated with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol) to generate the hydrochloride salt, which is then isolated by filtration and drying.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Fluorination | KF or CsF, polar aprotic solvent | Elevated temperature (~150°C) | From chlorinated precursors |
| Ethoxy substitution | Ethyl iodide/bromide, K2CO3 | Reflux | Nucleophilic substitution on aromatic amino group |
| Salt formation | HCl gas or HCl solution | Room temperature | Precipitation of hydrochloride salt |
Fluorination of 2,6-Difluoroaniline Derivatives
This approach involves the fluorination of pre-formed 2,6-difluoroaniline to introduce the ethoxy group at the 3-position:
Starting Material : 2,6-Difluoroaniline, prepared via fluorination of chlorinated aromatic compounds as described above.
Electrophilic or Nucleophilic Substitution : The ethoxy group can be introduced via diazotization followed by substitution with ethanol derivatives or via direct nucleophilic aromatic substitution if the conditions are optimized.
Conversion to Hydrochloride : Similar to the previous method, the free amine is converted into its hydrochloride salt.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Ethoxy introduction | Ethyl alcohol derivatives, diazotization reagents | Acidic conditions, low temperature | For selective substitution |
| Salt formation | HCl | Room temperature | Precipitation |
Multi-step Synthesis from Chlorinated Precursors
This method employs chlorinated aromatic compounds, such as 1,2,3-trichlorobenzene, which undergoes:
Partial Fluorination : Using KF or CsF under anhydrous conditions to selectively replace chlorine atoms with fluorine, yielding 2,6-difluorochlorobenzene derivatives.
Amination : Conversion of fluorinated chlorobenzenes to difluoroaniline via catalytic hydrogenation or reduction with palladium catalysts in methanol or ethanol.
Substituting at the 3-position : The ethoxy group is introduced through nucleophilic substitution with ethanol derivatives under reflux.
Final Salt Formation : The free amine is converted into its hydrochloride salt by treatment with HCl.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Fluorination | KF or CsF | Anhydrous polar aprotic solvent, ~150°C | From chlorinated aromatics |
| Reduction | Pd/C, H2 | Room temperature | To form difluoroaniline |
| Ethoxy substitution | Ethyl alcohol derivatives | Reflux | To introduce the ethoxy group |
| Salt formation | HCl | Room temperature | To obtain hydrochloride salt |
Summary of Key Data
| Preparation Method | Main Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Ethyl halides, K2CO3 | Reflux, polar aprotic solvents | High yield, scalable | Requires prior synthesis of difluoroaniline |
| Fluorination of chlorobenzenes | KF/CsF, chlorinated precursors | Elevated temperature (~150°C) | Suitable for large-scale | Multi-step process |
| Direct aromatic substitution | Diazotization, ethanol derivatives | Low temperature, acidic | Specificity | Complex reaction conditions |
Chemical Reactions Analysis
3-Ethoxy-2,6-difluoroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or fluoro groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
3-Ethoxy-2,6-difluoroaniline hydrochloride is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to biologically active molecules.
Synthesis of Medicinal Compounds
The compound serves as a precursor in the synthesis of triazolopyrimidine derivatives, which are used in the development of herbicides and other agrochemicals. For instance, it is involved in producing diclosulam, a sulfonamide-type herbicide known for its efficacy against a range of weeds .
Anticancer Research
Recent studies have explored the potential of difluoroanilines in anticancer drug development. The unique electronic properties imparted by the fluorine atoms can enhance the biological activity of the resulting compounds .
Organic Synthesis Applications
In organic chemistry, this compound is utilized in various synthetic pathways:
Coupling Reactions
The compound can undergo coupling reactions to form more complex aromatic systems, which are essential in developing dyes and pigments. Its reactivity with electrophiles makes it suitable for creating diverse functionalized products .
Development of Organic Buffers
It has been noted for use as an organic buffer in biochemical applications, facilitating various laboratory processes where pH stability is crucial .
Case Study 1: Synthesis of Triazolopyrimidine Derivatives
A study demonstrated the synthesis of triazolopyrimidine derivatives using 3-Ethoxy-2,6-difluoroaniline as a key intermediate. The research highlighted the compound's ability to enhance yields and reduce reaction times compared to traditional methods .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal evaluated the anticancer properties of difluoroaniline derivatives synthesized from this compound. The findings indicated promising results against specific cancer cell lines, suggesting further investigation into its therapeutic potential .
Comparative Analysis Table
| Application Area | Description | Examples/Notes |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for herbicides and drugs | Diclosulam synthesis; anticancer drug development |
| Organic Synthesis | Coupling reactions for dyes and functionalized products | Utilization in creating complex aromatic systems |
| Biochemical Applications | Organic buffer for pH stability | Used in various laboratory processes |
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,6-difluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-ethoxy-2,6-difluoroaniline hydrochloride can be contextualized by comparing it to related halogenated aniline derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity: The ethoxy group in this compound is electron-donating, which may enhance nucleophilic aromatic substitution (NAS) reactivity compared to electron-withdrawing groups (e.g., -CN in 4-cyano-2,6-difluoroaniline) .
Toxicity and Safety: Brominated analogs (e.g., 4-bromo-2,6-difluoroaniline) are associated with cytotoxic and genotoxic risks, necessitating rigorous safety protocols during handling .
Applications :
- Pharmaceutical Intermediates : Brominated and ethoxy-substituted anilines are critical in synthesizing bioactive molecules. For example, 2-bromo-4,6-difluoroaniline is a precursor in kinase inhibitor development .
- Agrochemicals : Ethoxy and butoxy derivatives are leveraged for their stability in pesticidal formulations .
Synthetic Challenges :
- The introduction of trifluoromethyl groups (e.g., in 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride) requires specialized reagents like N-iodosuccinimide, as seen in European Patent EP 4374877A2 . This contrasts with simpler halogenation methods for fluorine or bromine addition .
Table 2: Physical and Commercial Comparison
Biological Activity
3-Ethoxy-2,6-difluoroaniline hydrochloride (chemical formula: C8H10ClF2NO) is a compound that has gained attention in the fields of chemistry and biology due to its unique properties and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Weight : 209.62 g/mol
- IUPAC Name : 3-ethoxy-2,6-difluoroaniline; hydrochloride
- Synthesis : Typically synthesized through the reaction of 3-ethoxy-2,6-difluoroaniline with hydrochloric acid under controlled conditions to ensure high yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. It may exert effects by:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors influencing cellular signaling pathways.
- Chemical Reactivity : Its functional groups allow for diverse chemical reactions that can lead to biological effects.
Antimicrobial Activity
Research has indicated that derivatives of difluoroaniline compounds exhibit significant antimicrobial properties. For instance:
- A study demonstrated that similar compounds showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- The mechanism was linked to the regulation of virulence genes in bacteria .
Anticancer Potential
A notable area of investigation is the anticancer activity of this compound:
- In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer) cells. The observed cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Q & A
Q. What interdisciplinary approaches integrate this compound into materials science applications?
- Methodological Answer : Explore its use as a monomer in polyamide synthesis via interfacial polymerization. Characterize polymer thermal stability (TGA) and mechanical properties (tensile testing). Collaborate with computational chemists to model polymer chain interactions and predict material performance under stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
